Pyridin-2-ylmethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom. It also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom, and an isoquinoline structure, which is a benzene ring fused to a pyridine ring . The presence of these functional groups could potentially confer interesting chemical and biological properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyridine) likely contributes to the compound’s stability. The fluorine atom on the phenyl ring is an electron-withdrawing group, which could affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the pyridine ring could potentially undergo electrophilic substitution reactions. The fluorine atom on the phenyl ring, being an electron-withdrawing group, could make the compound more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of a fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Organic Synthesis and Chemical Properties
- C-H Functionalization : Research demonstrates the utility of cyclic amines, including tetrahydroisoquinoline derivatives, in redox-annulations with α,β-unsaturated aldehydes and ketones. This process facilitates the generation of ring-fused pyrrolines, which can be further oxidized or reduced, showcasing the versatility of Pyridin-2-ylmethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate in synthetic chemistry (Kang et al., 2015).
Pharmacological Potential
- Kinase Inhibition : A study highlighted the design, synthesis, and biological evaluation of a compound structurally related to this compound as a p38MAP kinase inhibitor. This highlights the potential pharmacological applications of such compounds in targeting kinase-related pathways (Peifer et al., 2007).
Structural and Physical Properties
- Crystal Structures : Studies have reported on the crystal structures of various dihydropyridine derivatives, providing insight into their geometric and intermolecular interactions. This structural information is crucial for understanding the reactivity and potential applications of this compound derivatives (Linden et al., 2011).
Luminescent Materials and OLEDs
- Luminescent Properties : Research into metalated Ir(III) complexes based on luminescent diimine ligands, including those related to the query compound, has shown potential for applications in organic light-emitting diodes (OLEDs) and as phosphorescent materials. This indicates the compound's relevance in the development of advanced luminescent materials (Shakirova et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
pyridin-2-ylmethyl 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-15-6-5-8-17(12-15)25-13-20(18-9-1-2-10-19(18)21(25)26)22(27)28-14-16-7-3-4-11-24-16/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAMCGIEJDDKEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C(=O)OCC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.